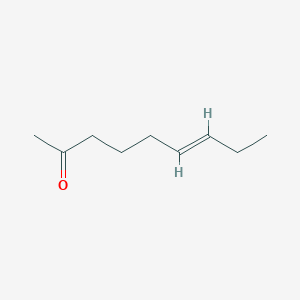
6E-Nonen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6E-Nonen-2-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond located at the sixth carbon atom in the E-configuration. This compound is known for its role as a biosynthetic precursor in the production of pheromones in certain bark beetles .
Preparation Methods
Synthetic Routes and Reaction Conditions
6E-Nonen-2-one can be synthesized through various methods. One common approach involves the telomerization of butadiene with phenol, followed by hydroboration and oxidation . The reaction conditions typically include the use of bis(dibenzylideneacetone)palladium as a catalyst, and the process is carried out in a benzene solvent at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6E-Nonen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
6E-Nonen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound plays a role in the study of pheromone biosynthesis in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 6E-Nonen-2-one involves its role as a precursor in the biosynthesis of pheromones. In bark beetles, the compound is converted to endo- and exo-brevicomin, which are essential for communication and mating behaviors . The molecular targets and pathways involved include enzymatic reactions that facilitate the conversion of this compound to these pheromones .
Comparison with Similar Compounds
Similar Compounds
6Z-Nonen-2-one: Another isomer with the double bond in the Z-configuration.
6E-Nonen-1-ol: An alcohol derivative of 6E-Nonen-2-one.
Brevicomin: A pheromone produced from this compound.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of pheromones in certain bark beetles. Its E-configuration and ketone functional group make it distinct from other similar compounds .
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-non-6-en-2-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6-8H2,1-2H3/b5-4+ |
InChI Key |
TVHAWOPAFXXIQM-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/CCCC(=O)C |
Canonical SMILES |
CCC=CCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















